N-(2,4-dimethylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with an acetamide group at position 2 and a 2,4-dimethylphenylacetamide moiety at position 2. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is central to its structural framework.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-4-5-13(10(2)6-9)18-14(20)7-12-8-21-15(17-12)16-11(3)19/h4-6,8H,7H2,1-3H3,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWLKTCZXLBBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, also known by its CAS number 921843-73-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 303.4 g/mol and a logP value of 2.07, indicating moderate lipophilicity . The compound features a thiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies on related thiazole derivatives have shown inhibition of various cancer cell lines, including:
- HT29 (Colon Cancer) : Compounds demonstrated the ability to inhibit cell proliferation by inducing apoptosis and blocking the cell cycle at the G2/M phase .
- MDA-MB-231 (Breast Cancer) : The compound has been noted for its inhibitory effects on tumor survival in this cell line .
Table 1: Summary of Anticancer Activity
| Cell Line | Mechanism of Action | Reference |
|---|---|---|
| HT29 | Apoptosis induction | |
| MDA-MB-231 | Inhibition of tumor survival | |
| Various Leukemia | Cytotoxicity at submicromolar levels |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. A study indicated that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced in vitro activity against pathogens such as Plasmodium falciparum (malaria) and Leishmania species. The SAR analysis revealed that electron-withdrawing groups at specific positions enhanced biological potency while maintaining low cytotoxicity in mammalian cells .
Case Studies
- Thiazole Derivatives Against Malaria :
- Leishmanicidal Activity :
Table 2: Summary of Antimicrobial Studies
| Pathogen | Compound Type | Key Findings | Reference |
|---|---|---|---|
| Plasmodium falciparum | Thiazole analogs | High potency, low toxicity | |
| Leishmania infantum | Phthalimido-thiazoles | Significant reduction in survival |
Structure-Activity Relationship (SAR)
The SAR studies conducted on thiazole derivatives indicate that specific substitutions on the phenyl ring and thiazole moiety are crucial for enhancing biological activity. For instance:
Scientific Research Applications
Anticancer Research
The compound has shown promise as an anticancer agent. Research indicates that derivatives of thiazole, particularly those with aryl substitutions, exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer properties are attributed to the inhibition of cell cycle progression and induction of apoptosis. Notably, compounds similar to N-(2,4-dimethylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide have been found to inhibit the HT29 colon cancer cell line and demonstrate activity against CDK1/cyclin B pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon Cancer) | 5.77 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 (Breast Cancer) | 4.35 | Apoptosis induction |
Anti-inflammatory Properties
Research has suggested that thiazole derivatives can modulate inflammatory responses. The compound's structure allows it to interact with inflammatory mediators, potentially reducing cytokine production in various models of inflammation .
Drug Development
This compound serves as a lead compound for the development of new drugs targeting cancer and inflammatory diseases. Its structural modifications can lead to enhanced efficacy and reduced toxicity profiles.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications on the thiazole ring or the acetamide moiety can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at C4 | Increased potency against cancer cells |
| Alteration of acetamido group | Enhanced anti-inflammatory effects |
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
- A study conducted by Lesyk et al. (2011) evaluated multiple thiazole derivatives, revealing that compounds similar to this compound showed significant cytotoxicity across a panel of 60 cancer cell lines from the National Cancer Institute .
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of this compound in animal models.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (F042-0101)
- Structural Differences : The phenylcarbamoyl group at the thiazole’s 2-position replaces the acetamido group in the target compound. The aryl substituent is 2,6-dimethylphenyl instead of 2,4-dimethylphenyl.
- The 2,6-dimethyl configuration may reduce steric hindrance compared to 2,4-dimethyl substitution, altering binding pocket compatibility .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : A 3,4-dichlorophenyl group replaces the 2,4-dimethylphenyl group, and the thiazole lacks the 2-acetamido substituent.
- The absence of the 2-acetamido group reduces hydrogen-bonding interactions, as evidenced by its use in crystallography studies focusing on halogenated aromatic systems .
Substituted Acetamides in Agrochemical Contexts
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
- Structural Differences: A diethylamino group replaces the thiazole-acetamide core.
- Functional Impact: The basic diethylamino group improves water solubility (e.g., as a hydrochloride salt) and may act as a proton acceptor in pesticidal target interactions. This contrasts with the thiazole-based target compound, which relies on heterocyclic π-π stacking .
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Structural Differences: Incorporates an oxazolidinone ring and methoxy group instead of the thiazole-acetamide system.
- Functional Impact: The oxazolidinone ring introduces rigidity and hydrogen-bonding sites, contributing to fungicidal activity. The methoxy group enhances metabolic stability compared to methyl groups in the target compound .
Functional Group Modifications in Medicinal Chemistry
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
- Structural Differences : A 4-hydroxy-3-methoxyphenyl group replaces the 2,4-dimethylphenyl moiety.
- This highlights how aryl substituent polarity modulates pharmacokinetic properties compared to lipophilic dimethyl groups .
2-(2-cyanophenoxy)-N-(2,4-dimethylphenyl)acetamide
- Structural Differences: A cyanophenoxy group replaces the thiazole-acetamide core.
- This contrasts with the thiazole’s role in stabilizing charge transfer interactions .
Data Tables for Key Comparisons
Table 1. Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
